ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate
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Description
Ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a useful research compound. Its molecular formula is C18H13ClN4O3S and its molecular weight is 400.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.0396892 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles, have been shown to possess various biological activities, including antibacterial, antituberculosis, anticonvulsants, and even pesticide . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Based on the biological activities of similar compounds, it can be inferred that this compound may interact with its targets to exert its effects .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to their diverse biological effects .
Result of Action
Similar compounds have been shown to have various biological effects, including antimicrobial, antituberculosis, anticonvulsants, and even pesticide activities .
Properties
IUPAC Name |
ethyl 4-[(8-chloro-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c1-2-26-16(25)10-3-6-12(7-4-10)20-17-22-23-15(24)13-8-5-11(19)9-14(13)21-18(23)27-17/h3-9H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYMJFHKBYSKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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